molecular formula C15H15NO B1324175 2-(4-n-Propylbenzoyl)pyridine CAS No. 898779-92-5

2-(4-n-Propylbenzoyl)pyridine

Cat. No.: B1324175
CAS No.: 898779-92-5
M. Wt: 225.28 g/mol
InChI Key: APGIMQKZUHDUPP-UHFFFAOYSA-N
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Description

2-(4-n-Propylbenzoyl)pyridine is an organic compound that belongs to the class of pyridine derivatives Pyridine is a six-membered aromatic heterocycle containing one nitrogen atom The compound this compound is characterized by the presence of a propyl group attached to the benzoyl moiety, which is further connected to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-n-Propylbenzoyl)pyridine typically involves the acylation of pyridine derivatives. One common method is the Friedel-Crafts acylation, where pyridine is reacted with 4-n-propylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Another method involves the use of Grignard reagents. In this approach, 4-n-propylbenzoyl chloride is first converted to the corresponding Grignard reagent by reaction with magnesium in anhydrous ether. The Grignard reagent is then reacted with pyridine N-oxide, followed by deoxygenation to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-n-Propylbenzoyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine N-oxides using oxidizing agents such as peracids.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at the 3- and 5-positions.

Common Reagents and Conditions

    Oxidation: Peracids (e.g., m-chloroperbenzoic acid) under mild conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Alcohol derivatives of the benzoyl group.

    Substitution: Alkylated pyridine derivatives.

Scientific Research Applications

2-(4-n-Propylbenzoyl)pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of functional materials, such as organic semiconductors and catalysts.

Mechanism of Action

The mechanism of action of 2-(4-n-Propylbenzoyl)pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of enzymes. The presence of the benzoyl and propyl groups can enhance its binding affinity and specificity towards certain biological targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

2-(4-n-Propylbenzoyl)pyridine can be compared with other pyridine derivatives such as:

    2-Benzoylpyridine: Lacks the propyl group, which may result in different biological activities and chemical reactivity.

    2-(4-Methylbenzoyl)pyridine: Contains a methyl group instead of a propyl group, which can influence its physical and chemical properties.

    2-(4-Ethylbenzoyl)pyridine: Similar structure but with an ethyl group, leading to variations in its applications and effectiveness.

The uniqueness of this compound lies in the presence of the propyl group, which can enhance its lipophilicity and potentially improve its interaction with hydrophobic biological targets.

Properties

IUPAC Name

(4-propylphenyl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-2-5-12-7-9-13(10-8-12)15(17)14-6-3-4-11-16-14/h3-4,6-11H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGIMQKZUHDUPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642005
Record name (4-Propylphenyl)(pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898779-92-5
Record name (4-Propylphenyl)-2-pyridinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898779-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Propylphenyl)(pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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